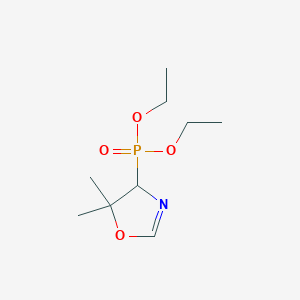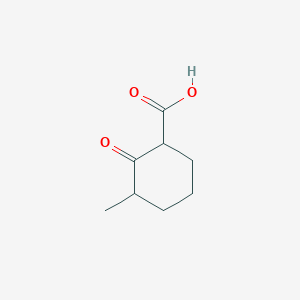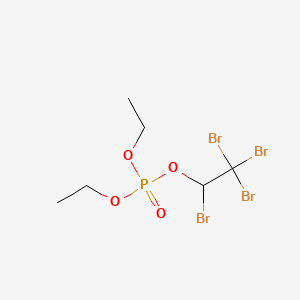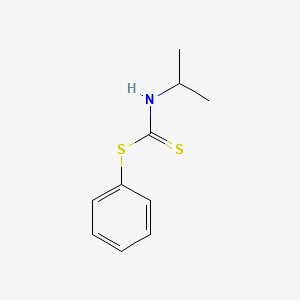![molecular formula C6H12BrNOZn B14651422 Zinc, bromo[2-(diethylamino)-2-oxoethyl]- CAS No. 50653-15-1](/img/structure/B14651422.png)
Zinc, bromo[2-(diethylamino)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of zinc, bromo[2-(diethylamino)-2-oxoethyl]- typically involves the reaction of zinc salts with organic ligands under controlled conditions. One common method involves the use of zinc nitrate hexahydrate and ammonium thiocyanate in methanol, followed by slow evaporation to yield colorless crystals . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the final structure of the compound.
Chemical Reactions Analysis
Zinc, bromo[2-(diethylamino)-2-oxoethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium thiocyanate and bromosalicylaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include complex zinc structures with diverse coordination geometries.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex zinc compounds. In biology and medicine, zinc complexes are known for their antibacterial activities, making them potential candidates for new antimicrobial agents . Additionally, zinc, bromo[2-(diethylamino)-2-oxoethyl]- has applications in industrial processes, particularly in the synthesis of materials with specific structural properties .
Mechanism of Action
The mechanism of action of zinc, bromo[2-(diethylamino)-2-oxoethyl]- involves its interaction with biological molecules, leading to the inhibition of bacterial growth. The zinc ion plays a crucial role in this process by binding to specific sites on bacterial enzymes, disrupting their function and ultimately leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.
Comparison with Similar Compounds
Zinc, bromo[2-(diethylamino)-2-oxoethyl]- can be compared to other zinc complexes, such as zinc acetate and zinc chloride. Other similar compounds include zinc bromide and zinc nitrate, which are also used in various chemical and industrial processes .
Properties
CAS No. |
50653-15-1 |
|---|---|
Molecular Formula |
C6H12BrNOZn |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
bromozinc(1+);1-(diethylamino)ethenolate |
InChI |
InChI=1S/C6H13NO.BrH.Zn/c1-4-7(5-2)6(3)8;;/h8H,3-5H2,1-2H3;1H;/q;;+2/p-2 |
InChI Key |
TXQKUGXSUUXHPY-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=C)[O-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)






methanone](/img/structure/B14651417.png)

